5,7-Dichloro-2-(4-pyridyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5,7-Dichloro-2-(4-pyridyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes a pyrazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-(4-pyridyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 5-amino-3-hetarylpyrazole with malonic acid . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically conducted at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and reproducible synthesis of the compound on a larger scale. The use of automated systems and advanced purification techniques ensures the high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2-(4-pyridyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
5,7-Dichloro-2-(4-pyridyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for studying intracellular processes.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with unique optical properties.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-(4-pyridyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused-ring heterocyclic compound with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with additional nitrogen atoms in the ring structure.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A compound with similar “amino–nitro–amino” substitution pattern.
Uniqueness
5,7-Dichloro-2-(4-pyridyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of chlorine atoms at positions 5 and 7, which can be selectively substituted to introduce various functional groups. This versatility makes it a valuable scaffold for the development of new compounds with diverse biological and chemical properties .
Properties
Molecular Formula |
C11H6Cl2N4 |
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Molecular Weight |
265.09 g/mol |
IUPAC Name |
5,7-dichloro-2-pyridin-4-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H6Cl2N4/c12-9-6-10(13)17-11(15-9)5-8(16-17)7-1-3-14-4-2-7/h1-6H |
InChI Key |
LUBPBGMKCUNFLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NN3C(=C2)N=C(C=C3Cl)Cl |
Origin of Product |
United States |
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